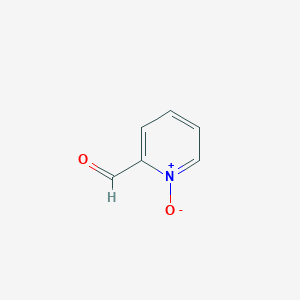

2-Pyridinecarboxaldehyde, 1-oxide

説明

Structure

3D Structure

特性

IUPAC Name |

1-oxidopyridin-1-ium-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXWAWIYGFDGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339413 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-40-2 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Pyridinecarboxaldehyde, 1 Oxide

Established Synthetic Pathways for 2-Pyridinecarboxaldehyde (B72084), 1-oxide

The preparation of 2-pyridinecarboxaldehyde, 1-oxide is principally achieved through two main routes: direct N-oxidation of 2-pyridinecarboxaldehyde or oxidation of pre-existing pyridine-N-oxide derivatives.

N-Oxidation Protocols of 2-Pyridinecarboxaldehyde

The direct N-oxidation of 2-pyridinecarboxaldehyde presents a straightforward method for the synthesis of its N-oxide derivative. This transformation involves the treatment of the parent aldehyde with a suitable oxidizing agent. Common reagents for this purpose include peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA). orgsyn.orgarkat-usa.org The reaction introduces an oxygen atom onto the pyridine (B92270) nitrogen, a process that can be conducted under controlled temperature conditions to ensure selectivity and avoid over-oxidation. orgsyn.org For instance, the use of hydrogen peroxide in acetic acid is a well-established method for the N-oxidation of various pyridine derivatives. arkat-usa.org

| Precursor | Oxidizing Agent | Product | Reference |

| 2-Pyridinecarboxaldehyde | Peracetic acid | This compound | orgsyn.org |

| 2-Pyridinecarboxaldehyde | m-Chloroperoxybenzoic acid (mCPBA) | This compound | arkat-usa.org |

| Pyridine derivatives | Hydrogen peroxide/Acetic acid | Pyridine N-oxide derivatives | arkat-usa.org |

Oxidation of Pyridine-N-oxide Methyl and Hydroxymethyl Derivatives

An alternative and widely employed strategy involves the oxidation of the methyl or hydroxymethyl group of a pre-formed pyridine-N-oxide. This two-step approach begins with the N-oxidation of a simpler precursor like 2-picoline (2-methylpyridine) to form 2-picoline-N-oxide. chemicalbook.com Subsequent oxidation of the methyl group to an aldehyde can be accomplished using various oxidizing agents. For example, heating 2-picoline N-oxide with acetic anhydride (B1165640) can lead to the formation of 2-acetoxymethylpyridine N-oxide, which upon hydrolysis, yields 2-pyridinemethanol (B130429) N-oxide. youtube.comstackexchange.com Further oxidation of the hydroxymethyl derivative furnishes the desired this compound.

A patent describes a method for preparing 2-pyridinecarboxaldehyde that involves the oxidation of 2-pyridinemethanol using sodium hypochlorite (B82951) in the presence of catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide. patsnap.comgoogle.com While this patent focuses on the non-N-oxidized aldehyde, the principle can be extended to the N-oxide series.

| Precursor | Reagents | Intermediate | Final Product | Reference |

| 2-Picoline | N-oxidation | 2-Picoline-N-oxide | This compound | chemicalbook.com |

| 2-Picoline-N-oxide | Acetic anhydride, then hydrolysis | 2-Pyridinemethanol N-oxide | This compound | youtube.comstackexchange.com |

Advanced Synthetic Transformations Facilitated by this compound

This compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. Its aldehyde functionality readily participates in various condensation and addition reactions.

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are readily synthesized through the condensation reaction of this compound with primary amines. wikipedia.org This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). youtube.com These Schiff bases are significant as ligands in coordination chemistry, forming stable complexes with various metal ions. digitellinc.comresearchgate.net For example, copper(II) complexes with Schiff bases derived from 2-pyridinecarboxaldehyde N-oxide and amino acids have been synthesized and studied for their biological activity. digitellinc.com

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

| This compound | Primary Amines | Schiff Base (Imine) | Ligands for metal complexes | wikipedia.orgdigitellinc.com |

| This compound | Amino Acids | Schiff Base | Biologically active metal complexes | digitellinc.com |

Synthesis of Hydrazone Derivatives

In a similar fashion to Schiff base formation, this compound reacts with hydrazine (B178648) or its derivatives to form hydrazones. ontosight.airesearchgate.net Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure and are of interest due to their diverse biological activities. The synthesis typically involves refluxing the aldehyde and the hydrazine derivative in a suitable solvent like ethanol (B145695). doi.orgnih.gov The resulting hydrazone derivatives have been explored for their potential applications in medicinal chemistry. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product Type | Significance | Reference |

| This compound | Hydrazine/Hydrazine derivatives | Hydrazone | Potential biological activity | ontosight.airesearchgate.net |

| Hydrazide | Aldehyde | Hydrazone | Medicinal chemistry applications | doi.orgnih.govnih.gov |

Condensation Reactions with Amino Compounds

Beyond simple primary amines and hydrazines, this compound undergoes condensation reactions with a variety of amino compounds. These reactions lead to the formation of a wide array of heterocyclic structures and functionalized molecules. For instance, reaction with N-(2-aminoethyl)propane-1,3-diamine can yield complex products. researchgate.net The aldehyde also participates in aldol-type reactions, for example, with acetophenone (B1666503) in the presence of a base, which can lead to tandem aldol-Michael reactions. digitellinc.com These condensation reactions underscore the versatility of this compound as a precursor in the synthesis of diverse chemical entities.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| This compound | N-(2-aminoethyl)propane-1,3-diamine | Condensation | Complex heterocyclic structures | researchgate.net |

| 2-Pyridinecarboxaldehyde | Acetophenone | Aldol-Michael Reaction | Conjugate addition products | digitellinc.com |

Derivatization at the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the pyridine N-oxide ring system. Key derivatization reactions focus on nucleophilic additions to the carbonyl carbon, often followed by dehydration, leading to compounds with significant applications in coordination chemistry and medicinal chemistry.

One of the most common derivatizations involves the condensation reaction with primary amines to form Schiff bases, or imines. These reactions are typically straightforward and provide access to a wide array of bidentate ligands, where the imine nitrogen and the N-oxide oxygen can coordinate to metal centers. For instance, the reaction of a related compound, pyridine-2-carboxaldehyde, with ethylglycine yields iminopyridine complexes. nih.gov Similarly, condensation with chiral amines like (S)-(-)-α-methylbenzylamine and (R)-(+)-α-methylbenzylamine can be used to synthesize chiral Schiff base compounds. sigmaaldrich.com

Another important class of derivatives is oximes, formed by the reaction of the aldehyde with hydroxylamine (B1172632) or its derivatives. The synthesis of 2-Pyridinecarboxaldehyde, O-methyloxime, 1-oxide, for example, involves the conversion of 2-pyridinecarboxaldehyde to its oxime, followed by methylation and subsequent N-oxidation of the pyridine ring. ontosight.ai This highlights that derivatization can occur before or after the N-oxidation step.

The aldehyde moiety can also participate in carbon-carbon bond-forming reactions. Aldol-type reactions with enolates or other carbon nucleophiles can extend the carbon framework. For example, 2-pyridinecarboxaldehyde undergoes aldol (B89426) addition with pyruvate (B1213749) in the presence of a 2-keto-3-deoxy-6-phosphogluconate aldolase (B8822740) (KDPG) catalyst. sigmaaldrich.com Furthermore, base-catalyzed aldol reactions with aryl methyl ketones like acetophenone can lead to chalcone-like structures, which may undergo subsequent Michael additions. digitellinc.com The reaction with thiosemicarbazide (B42300) to form thiosemicarbazones is another significant derivatization, yielding ligands that can form stable complexes with transition metals. google.comsigmaaldrich.com

Table 1: Examples of Derivatization Reactions at the Aldehyde Moiety

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Pyridine-2-carboxaldehyde | Ethylglycine | Iminopyridine | nih.gov |

| Pyridine-2-carboxaldehyde | (S)-(-)-α-Methylbenzylamine | Chiral Schiff Base | sigmaaldrich.com |

| Pyridine-2-carboxaldehyde | Hydroxylamine, then a methylating agent | O-methyloxime | ontosight.ai |

| Pyridine-2-carboxaldehyde | Pyruvate, KDPG aldolase | (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate | sigmaaldrich.com |

| Pyridine-2-carboxaldehyde | Acetophenone, base | Aldol-Michael adduct | digitellinc.com |

| Pyridine-2-carboxaldehyde derivative | Thiosemicarbazide | Thiosemicarbazone | google.com |

Exploration of Green Chemistry Principles in Synthetic Strategies

The synthesis of this compound, and its precursors has been an area of focus for the application of green chemistry principles, aiming to reduce environmental impact and improve safety and efficiency. Traditional methods for the oxidation of the precursor, 2-picoline (2-methylpyridine), often relied on stoichiometric oxidants that are toxic and generate significant waste, such as selenium dioxide or lead tetraacetate. google.comgoogle.com Modern approaches seek to replace these hazardous reagents with more environmentally benign alternatives.

A significant advancement has been the development of catalytic oxidation processes. The oxidation of 2-picoline N-oxide is a key step, and various catalytic systems have been explored. Heterogeneous catalysts, such as those based on vanadium-titanium (B8517020) oxides (V₂O₅-TiO₂), have shown selectivity in the gas-phase oxidation of picolines to their corresponding carboxylic acids, a process that can be adapted for aldehyde synthesis. researchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste.

For the liquid-phase oxidation of the methyl group to an aldehyde, methods utilizing cleaner oxidants and catalytic systems are preferred. A patented method describes the oxidation of 2-pyridinemethanol (obtained from 2-picoline) using a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide with sodium hypochlorite as the oxidant. patsnap.com This method operates under mild conditions and avoids the use of heavy metals. patsnap.com

The use of molecular oxygen as the ultimate green oxidant is highly desirable. Catalytic systems involving N-hydroxyphthalimide (NHPI) and a co-catalyst, such as cobalt(II) acetate, have been reported for the aerobic oxidation of picolines. mdpi.com While these reactions often target the carboxylic acid, careful control of reaction conditions can favor the formation of the aldehyde. The solvent choice is also critical; replacing halogenated solvents like 1,2-dichloroethane (B1671644) or chloroform (B151607) with greener alternatives like ethanol or even water improves the environmental profile of the synthesis. google.combeilstein-journals.org Some modern approaches utilize microwave heating to accelerate reactions, often in conjunction with green catalysts like phosphotungstic acid, which can lead to high yields in short reaction times with low catalyst loading. beilstein-journals.org

Table 2: Comparison of Synthetic Methods for Picoline Oxidation based on Green Chemistry Principles

| Method | Oxidant/Catalyst | Solvent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional | Selenium Dioxide (SeO₂) | Not specified | Effective for oxidation | Highly toxic reagent, stoichiometric waste | google.com |

| Traditional | Lead Tetraacetate | Not specified | Effective for oxidation | Heavy metal toxicity, stoichiometric waste | google.com |

| Improved | TEMPO/KBr/NaOCl | Halohydrocarbon | Mild conditions, high yield, avoids heavy metals | Use of halogenated solvents | patsnap.com |

| Heterogeneous Catalysis | O₂ / V₂O₅-TiO₂ | Gas Phase | Atom-economical (O₂), reusable catalyst | High temperatures required, may over-oxidize | researchgate.net |

| Aerobic Catalysis | O₂ / Co(OAc)₂/NHPI | Acetic Acid | Uses air as oxidant, non-toxic main catalyst | Requires co-catalyst, acidic solvent | mdpi.com |

| Microwave-Assisted | Phosphotungstic Acid | Ethanol | Fast reaction, low catalyst loading, green solvent | Specific to certain reaction types (e.g., GBB reaction) | beilstein-journals.org |

Coordination Chemistry of 2 Pyridinecarboxaldehyde, 1 Oxide As a Ligand

Principles of Ligand Design and Chelation Modes

The design of 2-Pyridinecarboxaldehyde (B72084), 1-oxide as a ligand is predicated on the combined properties of the pyridine (B92270) N-oxide and aldehyde functional groups. Pyridine N-oxides are known to be versatile ligands that coordinate to metal ions exclusively through the oxygen atom. wikipedia.orgwikipedia.org This N-oxide oxygen acts as a soft donor, and the M-O-N bond angle in such complexes is typically around 130°. wikipedia.org The basicity of the N-oxide is relatively weak, as indicated by the pKa of its protonated form (0.8). wikipedia.org

The aldehyde group, on the other hand, can coordinate through its carbonyl oxygen. In the analogous, non-oxidized ligand, 2-pyridinecarboxaldehyde, coordination occurs in a bidentate κ²(N,O) fashion, utilizing the pyridine nitrogen and the aldehyde oxygen. rsc.org

For 2-Pyridinecarboxaldehyde, 1-oxide, the most probable coordination mode is a bidentate O,O-chelation, forming a stable five-membered ring with a metal center through the N-oxide oxygen and the aldehyde oxygen. While this is the theoretically expected behavior, direct crystallographic evidence for simple complexes with the unmodified ligand is not extensively documented. The majority of structural studies have been performed on more complex ligands derived from it, where the fundamental N-oxide coordination is a key feature.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound often involves its in-situ modification, particularly through the reaction of its aldehyde group with amines or hydrazines to form multidentate Schiff base or hydrazone ligands. These derivatives have been shown to form stable complexes with a range of transition metals.

Complexes with Transition Metal Ions (e.g., Copper(II), Cobalt(II), Nickel(II), Iron(III), Zinc(II), Ruthenium)

While complexes of the unmodified ligand are scarce in the literature, extensive research exists on complexes formed with ligands derived from it, as well as with the parent pyridine-N-oxide.

Copper(II), Cobalt(II), Nickel(II), and Zinc(II): The Schiff base ligand 1,2-diaminophenyl-N,N′-bis-(2-pyridinecarboxaldimine), synthesized from 2-pyridinecarboxaldehyde, forms mononuclear complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes, with the general formula [ML(NO₃)₂], exhibit an octahedral environment around the metal ion. researchgate.net Similarly, new Schiff base ligands derived from 2-pyridinecarboxaldehyde and other diamines have yielded binuclear Cu(II), Ni(II), and Co(II) complexes. researchgate.net For Zinc(II), complexes have also been synthesized using dipyridylpyrrole N-oxide ligands, where two ligands chelate to the zinc center in a cross perpendicular geometry. rsc.org Studies on various zinc(II) halide complexes with substituted pyridine N-oxides have shown that they typically form tetrahedral structures. rsc.orgmdpi.com A novel 1D polymeric Nickel(II) complex with 2-hydroxypyridine-N-oxide has been synthesized and structurally characterized, revealing two different short Ni-Ni separations in the polymeric chain. researchgate.net

Iron(III): The coordination chemistry of Iron(III) with pyridine N-oxide is well-documented, with numerous complexes such as Fe(pyO)₆(ClO₄)₃ and [Fe(pyO)₄Cl₂]⁺ having been prepared and studied. rsc.org In a more complex system, a five-coordinate iron(III) porphyrin complex with a neutral axial pyridine N-oxide ligand, [Fe(TPP)(ONC₅H₅)][SbF₆], has been isolated. nih.goviucr.org In this complex, a dative bond connects the oxygen atom of the pyridine N-oxide ligand to the iron center. iucr.org The Fe-O-N bond angle was determined to be 122.08 (13)°. nih.gov

Ruthenium: Direct synthesis of Ruthenium complexes with this compound is not prominently reported. However, related ruthenium(II) complexes with other pyridine-based ligands, such as those derived from 2-pyridinecarboxaldehyde and tmeda (tetramethylethylenediamine), have been synthesized. researchgate.net

Influence of Ligand Modification on Coordination Geometry

Modification of the aldehyde group in this compound is a key strategy for creating diverse and stable coordination compounds. The condensation of the aldehyde with amines or hydrazines to form Schiff bases or hydrazones, respectively, expands the denticity and versatility of the resulting ligand.

For example, Schiff bases derived from 2-pyridinecarboxaldehyde are often used to create bidentate N,N' ligands that form robust complexes. wikipedia.orgyoutube.com When starting with this compound, the resulting Schiff base ligand retains the N-oxide donor site, leading to potentially tridentate N,N,O donors. This modification significantly influences the resulting coordination geometry, often leading to stable five- or six-coordinate complexes with distorted geometries. The synthesis of ligands such as N,N′-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine and their subsequent complexation with metals like Cu(II), Ni(II), and Co(II) demonstrates this principle. researchgate.net

Functionalization of the pyridine ring itself also impacts coordination. For instance, studies on pyclen-based iron(III) complexes with various substituents on the pyridine ring (from electron-donating -OH to electron-withdrawing -NO₂) show that these modifications can tune the electrochemical properties and thermodynamic stability of the resulting complexes. nih.gov

Spectroscopic and Magnetic Investigations of Metal Complexes

The coordination of this compound or its derivatives to a metal center can be monitored using various spectroscopic techniques.

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectra of pyridine N-oxide complexes is the shift of the N-O stretching vibration (ν(N-O)). Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen to the metal. For example, in zinc(II) halide complexes with various pyridine N-oxides, this shift is a clear indicator of coordination. rsc.org Similarly, the C=O stretching frequency of the aldehyde group would be expected to shift upon coordination.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d transitions and charge-transfer bands. For iron(III) complexes with pyridine N-oxide, detailed studies have assigned the observed bands and discussed the stereochemistry of the complexes based on these spectra. rsc.org The charge-transfer spectra of pyridine N-oxide complexes have also been used to determine the optical electronegativities of the metal ions. acs.org

Magnetic Properties: The magnetic properties of transition metal complexes with pyridine N-oxide and its derivatives have been extensively reviewed. acs.orgresearchgate.net These complexes are often high spin and kinetically labile. wikipedia.org For instance, many octahedral homoleptic complexes of the type [M(ONC₅H₅)₆]²⁺ (where M = Mn(II), Fe(II), Co(II), Ni(II)) are known to be high spin. wikipedia.org The magnetic behavior can be complex, with some polymeric structures exhibiting antiferromagnetic exchange. researchgate.net

| Complex Type | Metal Ion | Key Spectroscopic/Magnetic Finding | Reference(s) |

| Pyridine N-Oxide Complexes | Fe(III) | Stereochemistries elucidated by vibrational, electronic, and ESR spectroscopy. | rsc.org |

| Pyridine N-Oxide Complexes | Various | Structural and magnetic properties extensively reviewed; often high spin. | wikipedia.orgacs.orgresearchgate.net |

| Substituted Pyridine N-Oxide Complexes | Zn(II) | Tetrahedral structures confirmed by IR spectroscopy (Zn-O, Zn-X modes assigned). | rsc.org |

| 2-Hydroxypyridine-N-oxide Polymer | Ni(II) | Characterized by FT-IR, UV spectra, and thermogravimetry; 1D polymeric structure. | researchgate.net |

| Schiff Base from 2-Pyridinecarboxaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral environment confirmed by electronic spectra and magnetic moments. | researchgate.net |

Supramolecular Assembly and Coordination Polymer Formation

While this compound itself is not widely reported as a building block for supramolecular structures, the broader class of pyridine-amide and pyridine-carboxylate ligands is of great interest in this field. iucr.orgrsc.org These ligands can self-assemble into a wide range of super-architectures through hydrogen bonding and metal coordination. iucr.orgnih.gov

N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, for example, are used to construct molecular building blocks capable of forming extended architectures. iucr.org The ability of pyridine N-oxides to act as bridging ligands can also facilitate the formation of coordination polymers. researchgate.net For instance, pyridine N-oxide has been used to create coordination polymers with both zinc(II) and manganese(II). researchgate.net In these structures, the metal-metal separations are often in the range of 3.6–3.7 Å, leading to antiferromagnetic exchange interactions. researchgate.net The formation of a 1D polymeric chain with a Ni(II) complex of 2-hydroxypyridine-N-oxide further illustrates the potential of substituted pyridine-N-oxides in constructing extended networks. researchgate.net Although direct examples with this compound are lacking, the principles established with these related systems suggest its potential utility in the design of novel supramolecular assemblies and coordination polymers.

Mechanistic Investigations of Reactions Involving 2 Pyridinecarboxaldehyde, 1 Oxide

Elucidation of Reaction Kinetics and Mechanisms for N-Oxide Aldehyde Derivatives

The presence of the N-oxide functionality in 2-Pyridinecarboxaldehyde (B72084), 1-oxide introduces unique electronic properties that influence its reaction kinetics and mechanisms compared to its non-oxidized counterpart, 2-pyridinecarboxaldehyde. The N-oxide group acts as an electron-donating group through resonance, which can affect the electrophilicity of the carbonyl carbon and the acidity of adjacent protons.

Pathways of Imine and Oxime Formation

The formation of imines (Schiff bases) and oximes from aldehydes is a fundamental reaction in organic chemistry. masterorganicchemistry.com For 2-Pyridinecarboxaldehyde, 1-oxide, these reactions proceed through nucleophilic addition to the carbonyl group, followed by dehydration.

The general mechanism for imine formation involves the nucleophilic attack of a primary amine on the carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. libretexts.orgyoutube.com This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the imine. libretexts.orglumenlearning.com The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. khanacademy.org However, the pH must be carefully controlled, as excessive acidity can lead to the non-nucleophilic protonated amine. lumenlearning.com

Similarly, oxime formation occurs through the reaction of this compound with hydroxylamine (B1172632). wikipedia.org The mechanism mirrors that of imine formation, with the nitrogen of hydroxylamine acting as the nucleophile. youtube.comscribd.com The initial nucleophilic attack forms a tetrahedral intermediate, which then dehydrates to yield the oxime. youtube.com Kinetic studies on the formation of oximes from pyridinecarboxaldehydes have been conducted to understand the influence of the substituent position on the pyridine (B92270) ring. acs.org Research on related N-oxide derivatives, such as 2-Pyridinecarboxaldehyde, O-methyloxime, 1-oxide and 2-Pyridinecarboxaldehyde, O-propyloxime, 1-oxide, highlights the synthetic versatility of these compounds. ontosight.aiontosight.ai

A study investigating the reaction of various 2-pyridinecarboxaldehydes with alanine (B10760859) dimethyl amide to form imidazolidinones revealed that the pyridine N-oxide derivative exhibited a slight increase in the rate of cyclization from the intermediate imine. acs.org

Intramolecular Proton Abstraction and Reactive Species Generation

The N-oxide group in this compound can participate in intramolecular processes and influence the generation of reactive species. Pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors under photoredox catalysis. nih.gov Upon single-electron oxidation, they can form N-oxy radicals, which are electrophilic species capable of abstracting hydrogen atoms from C-H bonds to generate alkyl radicals. nih.gov This reactivity allows for the functionalization of unactivated C-H bonds. nih.gov

Mechanistic Studies of Aldehyde-involved Organic Transformations

The aldehyde group in this compound is central to its role in various organic transformations. Mechanistic studies often focus on understanding how the N-oxide moiety modulates the reactivity of the aldehyde. For instance, in reactions like the formation of Schiff base ligands, the electronic effects of the N-oxide group can influence the stability and subsequent reactivity of the resulting metal complexes. morressier.com The formation of phenylhydrazones from pyridine N-oxide carboxaldehydes has also been the subject of kinetic and mechanistic investigations. acs.org

Computational Chemistry Approaches to Reaction Mechanism Prediction (e.g., DFT Studies)

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of complex organic reactions. mdpi.comresearchgate.netnih.gov DFT calculations can provide valuable insights into the energies of reactants, transition states, and products, helping to map out the most favorable reaction pathways. psu.edu

For reactions involving 2-Pyridinecarboxaldehyde, DFT studies can be employed to:

Model Transition States: Determine the geometry and energy of transition states for key steps, such as nucleophilic attack and dehydration in imine and oxime formation.

Evaluate Reaction Energetics: Calculate the activation barriers and reaction energies to predict the feasibility and selectivity of different reaction pathways.

Understand Electronic Effects: Analyze the influence of the N-oxide group on the electronic structure and reactivity of the molecule.

For example, DFT calculations have been used to investigate the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol (B89426) reactions, revealing that the condensation product has a lower LUMO energy, making it more susceptible to conjugate addition. digitellinc.com While this study focused on the non-oxidized aldehyde, similar computational approaches can be applied to the N-oxide derivative to understand how the N-oxide influences the energetics of the reaction intermediates and transition states.

Catalytic Applications of 2 Pyridinecarboxaldehyde, 1 Oxide Derived Systems

Catalysis by Metal Complexes Incorporating 2-Pyridinecarboxaldehyde (B72084), 1-oxide Ligands

Oxidation Reactions (e.g., Cyclohexene (B86901) and Styrene (B11656) Oxidation)

No specific data or detailed research findings on the application of metal complexes with 2-Pyridinecarboxaldehyde, 1-oxide derived ligands for the catalytic oxidation of cyclohexene and styrene were found in the available literature.

Carbon-Carbon Bond Forming Reactions

No specific data or detailed research findings on the application of metal complexes with this compound derived ligands for catalytic carbon-carbon bond forming reactions were found in the available literature.

Organocatalytic Applications of this compound Derivatives

Pyridine (B92270) N-oxide derivatives serve as versatile organocatalysts, leveraging the unique electronic properties of the N-oxide functional group. These compounds are utilized in a variety of transformations, including enantioselective reactions and functionalizations of C-H bonds researchgate.net.

Derivatives of pyridine N-oxide have been successfully employed as Lewis base catalysts in asymmetric allylation reactions. For instance, chiral pyridine N-oxides have been designed and used to catalyze the Sakurai–Hosomi–Denmark-type allylation of aldehydes. These conformationally rigid catalysts can produce homoallylic alcohols in high yields (up to 98%) and with excellent enantioselectivity (up to 94% ee) researchgate.net. Another class of axially chiral bipyridine N,N'-oxides has been tested in the reaction of aliphatic aldehydes with allyl(trichloro)silane, affording homoallylic alcohols in good yields with moderate enantioselectivity (up to 68% ee) researchgate.net.

Furthermore, pyridine N-oxides are used as starting materials in processes that result in the formation of new carbon-carbon bonds researchgate.net. A notable application is in the photochemical organocatalytic functionalization of pyridines. This method allows for the formation of a new C(sp²)–C(sp³) bond by coupling pyridines with radicals derived from allylic C–H bonds. The process relies on the generation of pyridinyl radicals from pyridinium (B92312) ions, which then effectively couple with allylic radicals, demonstrating a novel mechanism for pyridine functionalization urv.catnih.gov.

The table below summarizes the organocatalytic applications of chiral pyridine N-oxide derivatives in the asymmetric allylation of aldehydes.

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Conformationally Rigid Chiral Pyridine N-oxide | Sakurai–Hosomi–Denmark-type allylation | Aldehydes | Homoallylic alcohols | up to 98 | up to 94 |

| Axially Chiral Bipyridine N,N'-oxide | Allylation with allyl(trichloro)silane | Aliphatic aldehydes | Homoallylic alcohols | Good | up to 68 |

Mechanistic Biological Investigations of 2 Pyridinecarboxaldehyde, 1 Oxide Derivatives

Molecular Interactions with Cellular Components and Biomolecules (In Vitro Studies)

In vitro studies have provided critical insights into the molecular mechanisms by which derivatives of 2-Pyridinecarboxaldehyde (B72084), 1-oxide interact with essential biological macromolecules. These investigations have focused on their ability to modify DNA, selectively conjugate with proteins, and modulate the function of key enzymes.

Derivatives of 2-Pyridinecarboxaldehyde, 1-oxide have been identified as agents capable of inducing DNA damage, primarily through the formation of single-strand breaks (SSBs). The primary biochemical lesion observed with arenesulfonylhydrazone derivatives of 2-pyridinecarboxaldehyde 1-oxide is the production of DNA single-strand breaks. nih.gov

A key example is the 3,4-dimethoxybenzenesulfonylhydrazone of 2-pyridinecarboxaldehyde 1-oxide (3,4-DSP), which demonstrated potent antineoplastic activity linked to its ability to cause SSBs in L1210 leukemia cells. nih.gov The mechanism for this DNA damage is proposed to involve the spontaneous chemical decomposition of the parent compound into a reactive alkylating species. nih.gov This process is thought to occur via an intramolecular abstraction of a nitrogen proton by the 1-oxide group, followed by the release of arenesulfinic acid. This decomposition yields 1-oxidopyridin-2-yldiazomethane, a potent alkylating agent that subsequently modifies DNA, leading to strand scission. nih.gov

The structural features of these molecules are critical for their DNA-damaging activity. Modifications that increase the chemical stability of the arenesulfonylhydrazone, such as replacing the key proton with a methyl group or the absence of the 1-oxide group, eliminate the compound's ability to produce detectable DNA single-strand breaks and concurrently reduce its cytotoxic activity. nih.gov While some metal complexes are known to cleave DNA through the generation of reactive oxygen species like hydroxyl radicals via Fenton or Haber-Weiss reactions, the primary mechanism for the 3,4-DSP derivative appears to be direct chemical alkylation. nih.govwilkes.edu

Table 1: DNA Modification by a this compound Derivative

| Compound | Cell Line | Primary Biochemical Lesion | Proposed Reactive Species |

| 3,4-dimethoxybenzenesulfonylhydrazone of 2-pyridinecarboxaldehyde 1-oxide (3,4-DSP) | L1210 Leukemia | DNA Single-Strand Breaks | 1-oxidopyridin-2-yldiazomethane |

2-Pyridinecarboxaldehyde (2-PCA) and its derivatives are prominent reagents for the site-selective modification of protein N-termini, a strategy that yields homogeneous bioconjugates. This chemical strategy targets the unique α-amine at the N-terminus of a protein, which is chemically and sterically accessible in many proteins. The reaction proceeds through a two-step mechanism under mild, aqueous conditions suitable for maintaining protein function.

First, the aldehyde group of the 2-PCA derivative reacts with the N-terminal α-amine to form an intermediate imine. Subsequently, this imine undergoes a rapid intramolecular cyclization with the adjacent primary amide of the protein backbone. This cyclization is the rate-determining step and results in the formation of a stable five-membered imidazolidinone ring, covalently linking the modifying agent to the protein. The N-oxide functionality on the pyridine (B92270) ring can influence the reaction kinetics. For instance, pyridine N-oxide derivatives of 2-PCA have been studied to understand how functionalization affects the rate of imidazolidinone formation, with some derivatives showing a small increase in the rate of cyclization.

This modification strategy is versatile and has been demonstrated for numerous proteins without the need for genetic engineering. However, the reaction can be complicated by the formation of hydrates from the PCA reagents in aqueous media, and the stability of the resulting imidazolidinone conjugate can be influenced by the identity of the N-terminal amino acid residue.

Derivatives of 2-pyridinecarboxaldehyde have demonstrated the ability to modulate the activity of various enzymes in vitro, indicating their potential to interact with enzyme active sites or allosteric sites.

Studies on compounds structurally related to this compound have shown specific inhibitory effects. For example, 2-pyridinecarboxylic acid and its analogs have been found to inhibit the activity of α-amylase and carboxypeptidase A. nih.gov In a different context, a copper complex of 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone (PPAH) was found to act as a dual inhibitor of both topoisomerase I and topoisomerase II. nih.gov Topoisomerases are critical enzymes that manage DNA topology during replication and transcription, and their inhibition is a common mechanism for anticancer agents. The PPAH-copper complex was shown to relax supercoiled DNA, indicating its interference with topoisomerase function. nih.gov

The broader class of pyridine derivatives has been explored for the inhibition of other enzymes as well. For instance, various pyridine-based compounds have been developed as inhibitors for protein kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), and enzymes involved in inflammatory pathways, like cyclooxygenase-2 (COX-2) and nitric oxide synthases (iNOS). nih.govcaldic.commdpi.com These findings highlight the capacity of the pyridine scaffold, including derivatives of 2-pyridinecarboxaldehyde, to be tailored for specific enzyme inhibition.

Table 2: In Vitro Enzymatic Inhibition by 2-Pyridinecarboxaldehyde Derivatives

| Derivative Class | Inhibited Enzyme(s) | Observed Effect |

| 2-Pyridinecarboxylic acid analogs | α-Amylase, Carboxypeptidase A | Inhibition of catalytic activity nih.gov |

| Copper complex of 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone (PPAH) | Topoisomerase I, Topoisomerase II | Dual inhibition, relaxation of supercoiled DNA nih.gov |

| Pyridine-2-carboxamide analogs | Hematopoietic Progenitor Kinase 1 (HPK1) | Potent and selective inhibition nih.gov |

Cellular Responses and Pathway Perturbations (In Vitro Models)

The interactions of this compound derivatives at the molecular level translate into observable cellular responses. In vitro models have been instrumental in elucidating how these compounds perturb cellular pathways, particularly those governing cell division and oxidative stress.

Consistent with their ability to damage DNA and inhibit key enzymes, derivatives of this compound have been shown to disrupt the normal progression of the cell cycle. Cell cycle analysis, which measures the distribution of cells in different phases (G1, S, G2/M), reveals specific checkpoints at which these compounds exert their effects. mdpi.comresearchgate.net

The derivative 3,4-DSP, which induces DNA single-strand breaks, was found to inhibit the normal progression of L1210 cells through the cell cycle. nih.gov Following treatment, cells were observed to be blocked in the G2-M phase for a period of 6 to 24 hours before the cell population recovered. nih.gov This G2-M arrest is a characteristic cellular response to DNA damage, allowing time for repair before the cell attempts mitosis.

Similarly, a copper complex of a 2-pyridinecarboxaldehyde derivative (PPAH), which acts as a topoisomerase inhibitor, was shown to cause cell cycle arrest in a different phase. nih.gov In both HepG2 and HCT-116 human cancer cell lines, the PPAH-copper complex led to an accumulation of cells in the S phase. nih.gov This S phase arrest is consistent with the inhibition of topoisomerase enzymes, which are essential for resolving DNA topological stress during replication. nih.gov

The role of reactive oxygen species (ROS) in the biological activity of this compound derivatives is complex, with evidence varying between different molecular structures. ROS, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), are highly reactive molecules that can cause oxidative damage to DNA, lipids, and proteins. nih.gov

Some related heterocyclic compounds, such as imidazo[1,2-a]pyridines, are known to induce oxidative stress and increase the generation of ROS in tumor cells. researchgate.net The N-oxide functional group itself has oxidative properties and can participate in reactions that generate reactive species. nih.govacs.org For instance, certain heterocyclic N-oxides can release atomic oxygen upon photochemical activation. nih.gov The generation of ROS can occur through various cellular mechanisms, including mitochondrial respiration and the activity of enzymes like NADPH oxidases and xanthine (B1682287) oxidase. rsc.org

However, direct ROS generation is not a universal mechanism for all derivatives. In the case of the antitumor PPAH-copper complex, investigations into the expression of apoptotic genes suggested that ROS were unlikely to be involved in its mechanism of action. nih.gov This indicates that while some derivatives may exert their effects through the induction of oxidative stress, others, like the PPAH-copper complex and the alkylating agent 3,4-DSP, appear to act through different primary mechanisms such as enzyme inhibition or direct DNA alkylation. nih.govnih.gov

Endoplasmic Reticulum (ER) Stress Pathways

A thorough review of existing scientific literature indicates that there are no available studies investigating the mechanistic role of this compound or its derivatives in the context of endoplasmic reticulum (ER) stress pathways. Research has focused on other areas of biological activity, and as such, no data has been published regarding the effect of these compounds on the key signaling pathways of the unfolded protein response (UPR), namely the PERK, IRE1, and ATF6 pathways. Therefore, the following subsections remain areas for future investigation.

Data on PERK Pathway Activation

No research data is available on the effects of this compound derivatives on the PERK pathway.

Data on IRE1 Pathway Activation

No research data is available on the effects of this compound derivatives on the IRE1 pathway.

Data on ATF6 Pathway Activation

No research data is available on the effects of this compound derivatives on the ATF6 pathway.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of "2-Pyridinecarboxaldehyde, 1-oxide" in solution and, with solid-state techniques, in its crystalline form.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the four protons on the pyridine (B92270) ring. The N-oxide group significantly influences the electronic environment of the ring protons compared to the parent 2-Pyridinecarboxaldehyde (B72084). The electron-withdrawing nature of the N-oxide group deshields the protons, particularly at the α (C6) and γ (C4) positions. The aldehydic proton (CHO) is also expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.9-10.5 ppm. The proton at the C6 position is anticipated to be the most downfield of the ring protons due to the proximity to the electron-withdrawing N-oxide and aldehyde groups.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, likely appearing above 190 ppm. The presence of the N-oxide group causes the C2 and C6 carbons to shift upfield compared to pyridine itself, a characteristic feature of pyridine N-oxides. Based on data from related substituted pyridine N-oxides, the chemical shifts for the ring carbons can be predicted. rsc.org

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

Solid-State NMR: Solid-state NMR (ssNMR) could provide information about the structure and dynamics of "this compound" in its solid form. This technique is particularly useful if the compound is a crystalline solid and can reveal details about polymorphism and intermolecular interactions in the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.9 – 10.5 | > 190 |

| C2 | - | ~150 |

| C3 | 7.3 – 7.5 | ~126 |

| C4 | 7.4 – 7.6 | ~128 |

| C5 | 7.2 – 7.4 | ~125 |

| C6 | 8.2 – 8.4 | ~140 |

Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1690-1715 cm⁻¹. The N-O stretching vibration, a hallmark of pyridine N-oxides, typically appears as a strong band between 1200 and 1300 cm⁻¹. Other expected bands include C-H stretching vibrations for the aromatic and aldehydic protons (around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively) and aromatic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for characterizing the vibrational modes. The aromatic ring vibrations are often strong in Raman spectra.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1690 – 1715 | Strong |

| Pyridine (N-O) | Stretch | 1200 – 1300 | Strong |

| Aromatic (C-H) | Stretch | 3000 – 3100 | Medium |

| Aldehyde (C-H) | Stretch | 2720 – 2820 | Weak |

| Aromatic (C=C/C=N) | Ring Stretch | 1400 – 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of "this compound" is expected to be dominated by π→π* transitions associated with the aromatic pyridine N-oxide ring. These typically occur at shorter wavelengths (below 300 nm). The presence of the carbonyl group from the aldehyde may give rise to a weaker n→π* transition at a longer wavelength. The N-oxide functionality generally causes a red shift (bathochromic shift) in the primary π→π* band compared to the parent pyridine.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound" (molecular weight: 123.11 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z ratio of 123.

The fragmentation of pyridine N-oxides is well-documented and follows characteristic pathways. researchgate.netnih.gov

[M-16]⁺: A primary and highly characteristic fragmentation is the loss of an oxygen atom from the N-oxide group, resulting in a strong peak at m/z 107. This fragment corresponds to the molecular ion of 2-Pyridinecarboxaldehyde.

[M-17]⁺: Loss of a hydroxyl radical (·OH) can also occur, leading to a peak at m/z 106.

[M-29]⁺: Loss of the formyl radical (·CHO) from the molecular ion would produce a fragment at m/z 94, corresponding to the pyridine N-oxide cation.

[M-45]⁺: A subsequent fragmentation involving the loss of the entire CHO group and the N-oxide oxygen could lead to a fragment at m/z 78, corresponding to the pyridyl cation.

Table 3: Predicted Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 123 | Molecular Ion [M]⁺ | [C₆H₅NO₂]⁺ |

| 107 | [M-O]⁺ | [C₆H₅NO]⁺ |

| 106 | [M-OH]⁺ | [C₆H₄NO]⁺ |

| 94 | [M-CHO]⁺ | [C₅H₅NO]⁺ |

| 79 | Pyridine ring fragment | [C₅H₅N]⁺ |

| 78 | Pyridyl cation | [C₅H₄N]⁺ |

X-ray Diffraction for Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Should suitable crystals of "this compound" be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. It would also reveal crucial information about the planarity of the pyridine ring, the conformation of the aldehyde group relative to the ring, and the packing of molecules in the crystal lattice through intermolecular interactions such as hydrogen bonding or π-π stacking. As of now, no public crystal structure data appears to be available for this specific compound.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) can be used to study the redox properties of "this compound". The N-oxide functional group is electrochemically active and can be irreversibly reduced at a negative potential. The aldehyde group can also be reduced. A cyclic voltammogram would provide information on the reduction potentials of these groups and could indicate the stability of the resulting radical ions. While specific CV data for this compound is not available, studies on other alkaloid N-oxides show that the N-oxide group undergoes reduction. nih.gov This technique would help in understanding the electron-accepting capabilities of the molecule.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Approaches to Complex Architectures

Future research is poised to expand the synthetic utility of 2-Pyridinecarboxaldehyde (B72084), 1-oxide for the construction of complex molecular frameworks. While it is a known precursor for various bioactive molecules, the development of novel synthetic strategies will unlock its full potential.

One promising avenue is the use of 2-Pyridinecarboxaldehyde, 1-oxide in asymmetric catalysis to produce enantiomerically pure compounds. For instance, its derivatives can be employed in aldol (B89426) addition reactions. A notable example involves the reaction with pyruvate (B1213749) in the presence of a 2-keto-3-deoxy-6-phosphogluconate aldolase (B8822740) (KDPG) catalyst, which can lead to the formation of chiral products like (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate sigmaaldrich.com. Further exploration of different chiral catalysts and reaction conditions will be crucial in expanding the library of accessible chiral molecules.

The synthesis of diverse heterocyclic compounds from this compound is another area ripe for investigation. It can undergo condensation reactions with various amines to form Schiff bases, which are versatile intermediates for the synthesis of bioactive compounds. For example, condensation with (S)-(−)-α-methylbenzylamine and (R)-(+)-α-methylbenzylamine yields chiral Schiff base compounds sigmaaldrich.com. Research into novel cyclization reactions and multi-component reactions involving this compound will likely lead to the discovery of new classes of heterocycles with interesting biological and material properties.

Table 1: Examples of Synthetic Reactions Involving 2-Pyridinecarboxaldehyde Derivatives

| Reactant | Catalyst/Reagent | Product | Application | Reference |

| 2-Pyridinecarboxaldehyde | Pyruvate, KDPG aldolase | (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate | Chiral building block | sigmaaldrich.com |

| 2-Pyridinecarboxaldehyde | (S)-(−)-α-methylbenzylamine | Chiral (S)-(−)-Schiff base | Chiral ligand synthesis | sigmaaldrich.com |

| 2-Pyridinecarboxaldehyde | (R)-(+)-α-methylbenzylamine | Chiral (R)-(+)-Schiff base | Chiral ligand synthesis | sigmaaldrich.com |

| 2-Pyridinecarboxaldehyde | Chitosan | Chitosan based bifunctionalized adsorbent | Adsorbent material | sigmaaldrich.com |

Expansion of Ligand Design for Enhanced Catalytic Performance

The pyridine-N-oxide moiety in this compound significantly influences its coordination chemistry, making it an attractive component for the design of novel ligands for catalysis. The electron-donating nature of the N-oxide group can modulate the electronic properties of the metal center in a complex, thereby enhancing its catalytic activity and selectivity.

Schiff base ligands derived from 2-Pyridinecarboxaldehyde and its N-oxide analogue are of particular interest. These ligands can form stable complexes with a variety of transition metals, and these complexes have shown promise in various catalytic transformations. For example, Schiff base complexes of copper(II) have been investigated for their catalytic activity in oxidation reactions. The introduction of the N-oxide group can enhance the catalytic performance by altering the redox potential of the metal center. Future research will likely focus on the synthesis of a wider range of Schiff base ligands derived from this compound and their application in challenging catalytic reactions, such as C-H activation and asymmetric oxidation.

Furthermore, the design of tridentate and tetradentate ligands incorporating the this compound scaffold is a promising direction. These multidentate ligands can form more robust and well-defined metal complexes, leading to higher catalytic efficiency and stereoselectivity. For instance, pyridine-2,6-bis(oxazolines) (PyBOX) are well-known chiral ligands in asymmetric catalysis, and incorporating the N-oxide functionality into such structures could lead to a new generation of highly effective catalysts researchgate.net.

Table 2: Catalytic Applications of Schiff Base Complexes Derived from 2-Pyridinecarboxaldehyde

| Metal Ion | Co-ligand | Reaction Catalyzed | Key Finding | Reference |

| Cu(II) | 2,2'-bipyridine | DNA binding and cleavage | Intercalative binding and efficient hydrolytic cleavage | nih.gov |

| Cu(II) | 1,10-phenanthroline | DNA binding and cleavage | Enhanced binding and cleavage compared to bipyridine complex | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II) | Various diamines | Oxidation of cyclohexene (B86901) and styrene (B11656) | Good performance in styrene oxidation | researchgate.net |

Deeper Elucidation of Biological Action Mechanisms at the Molecular Level

Derivatives of this compound have shown a range of biological activities, and future research will aim to unravel the precise molecular mechanisms underlying these effects. A deeper understanding of how these compounds interact with biological targets will be crucial for the development of new therapeutic agents.

One area of significant interest is the anticancer activity of compounds derived from this compound. For example, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have demonstrated antitumor activity acs.org. The mechanism of action is thought to involve the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. Further studies are needed to identify the specific binding interactions with the enzyme and to explore how modifications to the chemical structure can enhance potency and selectivity.

Schiff base complexes derived from 2-Pyridinecarboxaldehyde have also been shown to interact with DNA. Copper(II) complexes of Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde and 2-(aminomethyl)pyridine exhibit significant DNA binding and cleavage activity nih.gov. These complexes bind to DNA through an intercalative mode and can promote both oxidative and hydrolytic cleavage of the DNA backbone nih.gov. The rate of hydrolytic DNA cleavage is significantly enhanced by these complexes, suggesting their potential as artificial nucleases for therapeutic applications nih.gov. Future work will focus on designing complexes with improved DNA sequence selectivity and understanding the intricate details of their cleavage mechanisms.

Integration with Materials Science and Nano-Chemistry

The unique properties of this compound and its derivatives make them valuable building blocks for the creation of advanced materials with novel functions. The integration of this compound into materials science and nano-chemistry is an emerging field with significant potential.

The use of this compound in the synthesis of metal-organic frameworks (MOFs) is a promising research direction. MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The pyridine-N-oxide group can act as a robust coordinating site for metal ions, leading to the formation of stable and functional MOFs. Pyridine-containing ligands have been successfully used to construct MOFs with interesting properties, such as the ability to catalyze the oxygen evolution reaction rsc.org. The incorporation of the N-oxide functionality could further enhance the catalytic activity and stability of these materials.

Furthermore, the functionalization of nanomaterials with this compound derivatives can lead to the development of new sensors and drug delivery systems. Functional nanomaterials are being explored for their enhanced sensing capabilities due to their high surface-to-volume ratio nih.govnih.govroutledge.com. For instance, metal oxide nanomaterials are used in chemical and gas sensors unime.it. By modifying the surface of these nanomaterials with specific ligands derived from this compound, it may be possible to create highly selective sensors for various analytes.

Q & A

Q. What are the optimal synthetic routes for 2-Pyridinecarboxaldehyde, 1-oxide, and how can low yields be addressed?

- Methodological Answer : The compound can be synthesized via oxidation of 2-picoline or through controlled aldehyde functionalization. For example, column chromatography on silica gel has been employed post-synthesis, yielding 29% under specific conditions . To improve yields:

- Optimize reaction time and temperature to minimize side reactions.

- Use high-purity starting materials to reduce impurities affecting purification.

- Explore alternative oxidizing agents (e.g., meta-chloroperbenzoic acid) to enhance efficiency.

- Characterize products using and NMR spectroscopy to confirm structural integrity .

Q. How should researchers handle stability concerns related to peroxide formation in this compound?

- Methodological Answer : Peroxide-forming potential is critical due to the N-oxide group. Implement these safety protocols:

- Labeling : Record dates of receipt, opening, and discard-by timelines. Perform periodic peroxide testing using iodometric titration .

- Storage : Store in amber glass under inert gas (N/Ar) at ≤4°C to retard peroxidation.

- Deactivation : Consult EH&S guidelines for decontamination if peroxides are detected. Avoid distillation of aged samples .

Q. What are the key physicochemical properties (e.g., pKa) of this compound, and how do they influence reactivity?

- Methodological Answer :

- pKa : Pyridine N-oxide derivatives exhibit pKa values around 1.23–2.67, depending on substituents. For example, 2-methoxypyridine 1-oxide has a pKa of 1.23, indicating moderate acidity .

- Reactivity Implications :

- Low pKa enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions.

- The N-oxide moiety increases solubility in polar solvents, aiding in reaction homogeneity.

- Experimental Tip : Use UV-Vis spectroscopy to monitor protonation states in different solvents .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or UV-Vis data often arise from solvent effects or impurities. Strategies include:

Q. What reaction mechanisms explain the formation of coordination complexes with this compound derivatives?

- Methodological Answer : The N-oxide and aldehyde groups act as bifunctional ligands. For example:

- In nickel(II) complexes, the aldehyde forms hydrazones, while the N-oxide participates in S-coordination with thiocyanate .

- Mechanistic Insight :

- Chelation is pH-dependent; adjust reaction pH to favor either N-oxide or aldehyde coordination.

- Use X-ray crystallography to resolve binding modes and confirm stereochemistry .

Q. How do solvent polarity and substituents affect the fluorescence properties of pyridine N-oxide derivatives?

- Methodological Answer : Studies on carbazole-pyridine N-oxide hybrids show:

- Solvent Polarity : Larger excited-state dipole moments (e.g., 25–30 Debye) enhance solvatochromism. Measure Stokes shifts in solvents like DMSO vs. hexane .

- Substituent Effects : Electron-withdrawing groups (e.g., NO) redshift absorption maxima. Use TD-DFT to correlate electronic structure with emission profiles .

Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?

- Methodological Answer :

- Acute Toxicity : Classified as a skin/eye irritant and potential carcinogen (IARC Group 2B). Use fume hoods and wear nitrile gloves with ASTM D6978 certification .

- Waste Management : Neutralize aldehyde residues with bisulfite before disposal. Avoid drain disposal due to aquatic toxicity .

Key Recommendations

- Synthetic Chemists : Prioritize reproducibility by documenting solvent grades and catalyst lots.

- Spectroscopists : Use deuterated solvents for NMR to avoid signal interference.

- Safety Officers : Implement EH&S peroxide-testing protocols and train lab personnel on emergency response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。